

# Navigating IMiD® Resistance: A Comparative Analysis of CC-122 (Avadomide)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PF-122   |           |
| Cat. No.:            | B1193418 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding cross-resistance between the novel Cereblon E3 Ligase Modulating Drug (CELMoD®) CC-122 and traditional Immunomodulatory Drugs (IMiDs®) like lenalidomide and pomalidomide. This guide provides supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

The advent of Immunomodulatory Drugs (IMiDs®), including lenalidomide and pomalidomide, has significantly improved outcomes for patients with hematological malignancies such as multiple myeloma and diffuse large B-cell lymphoma (DLBCL). However, the development of resistance to these agents presents a major clinical challenge. CC-122 (avadomide), a next-generation Cereblon E3 Ligase Modulating Drug (CELMoD®), has emerged as a promising therapeutic option with a distinct mechanism of action that may overcome IMiD resistance. This guide provides a comparative analysis of CC-122 and other IMiDs, focusing on cross-resistance studies.

## Mechanism of Action: A Shared Target with Differential Potency

Both traditional IMiDs and CC-122 exert their anti-cancer effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] This binding event redirects the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of key lymphoid transcription factors, primarily Ikaros (IKZF1) and







Aiolos (IKZF3).[1] The degradation of these factors leads to downstream anti-proliferative and immunomodulatory effects.

CC-122, however, demonstrates a more potent and rapid degradation of Ikaros and Aiolos compared to lenalidomide and pomalidomide. This enhanced activity is thought to be a key factor in its ability to overcome resistance to earlier-generation IMiDs.





Click to download full resolution via product page

IMiD/CELMoD Signaling Pathway.



## **Quantitative Comparison of Anti-Proliferative Activity**

Experimental data from studies on multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) cell lines demonstrate the superior potency of CC-122, particularly in the context of resistance to lenalidomide.

Table 1: Comparative Anti-Proliferative Activity (IC50) in Multiple Myeloma Cell Lines

| Cell Line | Resistance<br>Status       | Lenalidomide<br>IC50 (µM) | Pomalidomide<br>IC50 (μM) | CC-122 IC50<br>(μM) |
|-----------|----------------------------|---------------------------|---------------------------|---------------------|
| H929      | Sensitive                  | ~10                       | ~1                        | 0.043               |
| H929-R    | Lenalidomide-<br>Resistant | >10                       | >1                        | ~0.1                |

Data synthesized from publicly available research.[2]

Table 2: Anti-Proliferative Activity of CC-122 in DLBCL Cell Lines

| Cell Line | Subtype | CC-122 IC50 (µM) |
|-----------|---------|------------------|
| TMD8      | ABC     | ~0.1             |
| U2932     | ABC     | ~0.5             |
| OCI-Ly3   | ABC     | ~1.0             |
| SU-DHL-4  | GCB     | ~0.2             |
| SU-DHL-6  | GCB     | ~0.8             |

ABC: Activated B-cell like; GCB: Germinal center B-cell like. Data from Hagner et al.[3]

# Overcoming Resistance: The Role of Enhanced Protein Degradation



The ability of CC-122 to overcome resistance to lenalidomide and pomalidomide is linked to its more efficient and profound degradation of Ikaros and Aiolos. Studies have shown that while lenalidomide may only achieve partial degradation of these target proteins in certain contexts, CC-122 can induce a more complete and sustained reduction.

Table 3: Degradation of Ikaros and Aiolos in DLBCL Cell Lines

| Cell Line | Drug<br>(Concentration) | % Ikaros<br>Degradation | % Aiolos<br>Degradation |
|-----------|-------------------------|-------------------------|-------------------------|
| WSU-DLCL2 | Lenalidomide (10 μM)    | 23-31%                  | 33-43%                  |
| WSU-DLCL2 | CC-122 (10 μM)          | 52-70%                  | 78-80%                  |

Data from Hagner et al., 2015.

### **Experimental Protocols**

This section details the methodologies for key experiments cited in cross-resistance studies.

#### **Protocol 1: Generation of IMiD-Resistant Cell Lines**

- Cell Culture: Culture the parental cancer cell line (e.g., MM.1S multiple myeloma cells) in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillinstreptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Initial Drug Exposure: Begin by treating the cells with the IMiD (e.g., lenalidomide or pomalidomide) at a concentration equal to the predetermined IC20 (the concentration that inhibits 20% of cell growth).
- Stepwise Dose Escalation: Maintain the cells in the drug-containing medium, changing the
  medium every 2-3 days. Once the cell growth rate recovers and is comparable to the
  parental cells, passage the cells and increase the drug concentration by 1.5- to 2-fold.
- Monitoring and Selection: At each concentration step, monitor the cells for signs of toxicity and proliferation. If significant cell death occurs, reduce the concentration increment.



- Cryopreservation: Cryopreserve an aliquot of cells at each stable concentration step for future reference and to prevent genetic drift.
- Establishment of Resistance: Repeat the process of stepwise concentration increase until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold or higher than the initial IC50). The resulting cell line is considered the IMiD-resistant cell line.

### **Protocol 2: Cell Viability Assay (MTT Assay)**

- Cell Seeding: Seed the parental and resistant cells in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well in 100 μL of complete medium. Incubate overnight to allow for cell attachment.
- Drug Treatment: Prepare serial dilutions of CC-122, lenalidomide, and pomalidomide in complete medium. Remove the existing medium from the wells and add 100 μL of the drug dilutions. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

### Protocol 3: Western Blot Analysis for Ikaros and Aiolos Degradation

• Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of CC-122, lenalidomide, or pomalidomide for a specified time (e.g., 24 hours).



- Protein Extraction: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry Analysis: Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control to determine the extent of degradation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating IMiD® Resistance: A Comparative Analysis of CC-122 (Avadomide)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193418#cross-resistance-studies-between-cc-122-and-other-imids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com